N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine
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Overview
Description
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine, also known as ETP-46464, is a novel compound that has attracted significant attention in the field of pharmaceutical research. This compound has been shown to have promising potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of a class of enzymes called protein arginine methyltransferases (PRMTs). PRMTs play a key role in the regulation of gene expression and cellular signaling, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting PRMT activity, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine may be able to modulate gene expression and cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and modulate the immune response. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine for lab experiments is its high potency and selectivity for PRMT inhibition. This makes it a valuable tool for studying the role of PRMTs in various cellular processes and disease states. However, one limitation of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine. One area of interest is in the development of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine derivatives with improved pharmacokinetic properties and/or increased potency. Another area of research is in the identification of biomarkers that can be used to predict response to N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine treatment in cancer patients. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine and its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine involves a multi-step process that starts with the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-ethyl-1,3-thiazole-4-carbonyl chloride. This intermediate is then reacted with 6-methylsulfanylpyrazin-2-amine to form the final product, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine. The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been the subject of extensive research in the field of pharmaceuticals due to its potential therapeutic applications. One of the most promising areas of research for N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is in the treatment of cancer. Studies have shown that N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has also been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis.
properties
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-3-10-14-8(7-17-10)4-13-9-5-12-6-11(15-9)16-2/h5-7H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRYKIPUWPNBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=CN=CC(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine |
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